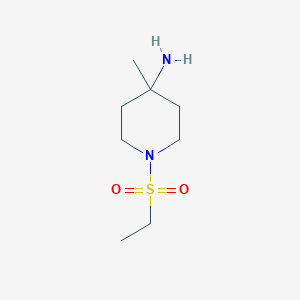

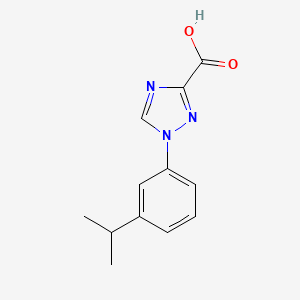

![molecular formula C17H20N2O5 B1443669 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid CAS No. 1251011-21-8](/img/structure/B1443669.png)

1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid

Descripción general

Descripción

“1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3’-pyrrolidine]-4’-carboxylic acid” is a complex organic compound . It’s a derivative of indoline and pyrrolidine, both of which are important structures in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the protection of amino functions, which is where the tert-butoxycarbonyl (Boc) group comes into play . The Boc group is commonly used for the protection of amines during synthesis . The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The compound contains a spiro[indoline-3,3’-pyrrolidine] core, which is a fused ring system where the indoline and pyrrolidine rings share a single atom . The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the manipulation of the protecting groups, such as the Boc group . The Boc group can be removed under acidic conditions, allowing for further reactions to take place at the nitrogen atom it was protecting .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the compound’s melting point, boiling point, and solubility would depend on the nature of its functional groups and its overall molecular structure .

Aplicaciones Científicas De Investigación

Application 1: Deprotection of Boc Amino Acids and Peptides

- Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used as an amine protecting group in organic synthesis . This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods of Application: The method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

- Results or Outcomes: The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . This method provides a faster and more efficient way to deprotect Boc amino acids and peptides .

Application 2: Dipeptide Synthesis

- Summary of the Application: This research focuses on the use of tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) for dipeptide synthesis .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 3: Deprotection of Functionalized Amino Acids

- Summary of the Application: This research focuses on the deprotection of N-tert-butoxycarbonyl (Boc) protected functionalized amino acids .

- Methods of Application: The specific methods of application or experimental procedures for this research are not detailed in the available information .

- Results or Outcomes: The specific results or outcomes of this research are not detailed in the available information .

Application 4: Synthesis of Amino Acid Ionic Liquids

- Summary of the Application: This research focuses on the synthesis of amino acid ionic liquids (AAILs) derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Application 5: High-Temperature Deprotection of Amino Acids

- Summary of the Application: This research focuses on the high-temperature deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides using a thermally stable Ionic Liquid .

- Methods of Application: The method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

- Results or Outcomes: The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . This method provides a faster and more efficient way to deprotect Boc amino acids and peptides .

Application 6: Synthesis of Dipeptides

- Summary of the Application: This research focuses on the synthesis of dipeptides using tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-16(2,3)24-15(23)19-8-11(13(20)21)17(9-19)10-6-4-5-7-12(10)18-14(17)22/h4-7,11H,8-9H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRMTNDTOAFSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2(C1)C3=CC=CC=C3NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

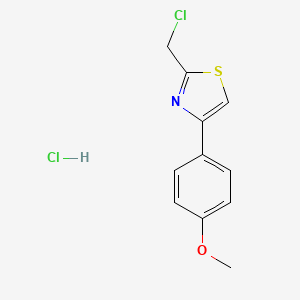

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)

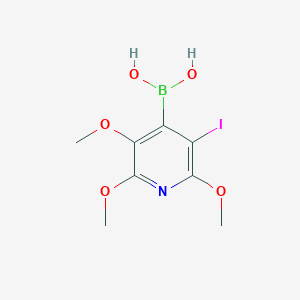

![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)

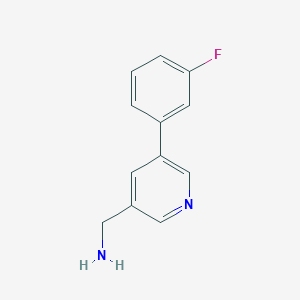

![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)

![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)

![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)

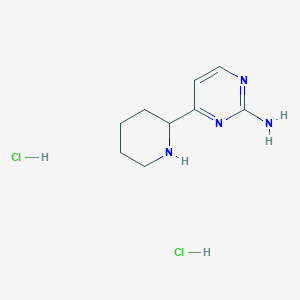

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)